(H-Cys-OMe)2.2HCl

Vue d'ensemble

Description

(H-Cys-OMe)2.2HCl, also known as (H-Cys-OMe)2.2HCl, is a useful research compound. Its molecular formula is C8H18Cl2N2O4S2 and its molecular weight is 341.28. The purity is usually 95%.

BenchChem offers high-quality (H-Cys-OMe)2.2HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (H-Cys-OMe)2.2HCl including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse des peptides

Le composé est utilisé dans la synthèse des peptides {svg_1} {svg_2} {svg_3}. Les peptides sont de courtes chaînes de monomères d'acides aminés liés par des liaisons peptidiques, et ils jouent un rôle crucial dans les fonctions physiologiques et biochimiques de la vie. Le rôle du composé dans la synthèse des peptides le rend précieux dans la production de nouveaux médicaments et thérapies.

Nanoparticules sensibles au redox

Le composé a été utilisé dans la synthèse de nanoparticules sensibles au redox pour la délivrance d'agents à petites molécules {svg_4}. Ces nanoparticules peuvent répondre aux changements de l'environnement redox, ce qui les rend utiles pour les systèmes de délivrance de médicaments ciblés.

Détection du glucose

Le composé a été utilisé dans la détection du glucose en utilisant une bienzyme immobilisée sur un conjugué nanoparticules d'or bisurée cyclique {svg_5}. Cette application est particulièrement importante dans le domaine médical, en particulier pour le suivi des niveaux de glucose chez les patients diabétiques.

Synthèse des polymères

Le composé a été utilisé dans la synthèse des polymères {svg_6}. Les polymères ont une large gamme d'applications, y compris dans la création de plastiques, de résines, de caoutchouc et de fibres.

Création de biomatériaux

Le composé peut être utilisé dans la création de biomatériaux {svg_7}. Les biomatériaux sont souvent utilisés dans les applications médicales, telles que les implants, le génie tissulaire et comme partie des dispositifs médicaux.

Recherche et développement

Le composé est utilisé dans divers processus de recherche et développement {svg_8} {svg_9} {svg_10}. Ses propriétés en font un outil précieux dans le développement de nouveaux composés et dans l'étude des réactions chimiques.

Activité Biologique

(H-Cys-OMe)₂·2HCl, also known as N,N-dimethyl cysteine hydrochloride, is a derivative of the amino acid cysteine. This compound is characterized by its unique methylation pattern and dual hydrochloride stabilization, which enhance its solubility and reactivity. It plays a significant role in various biological processes, particularly in antioxidant activity, protein synthesis, and interactions with metal ions.

Chemical Structure and Properties

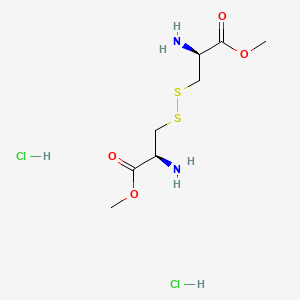

The chemical structure of (H-Cys-OMe)₂·2HCl features two N-methyl cysteine units linked by disulfide bonds and stabilized by two hydrochloric acid molecules. The presence of the thiol group imparts significant reactivity, making it a valuable tool in biochemical research.

| Property | Description |

|---|---|

| Chemical Formula | C₆H₁₄Cl₂N₂O₂S₂ |

| Molecular Weight | 227.22 g/mol |

| Solubility | Soluble in water and polar solvents |

| Stability | Stable under acidic conditions |

Antioxidant Properties

(H-Cys-OMe)₂·2HCl exhibits potent antioxidant properties due to its ability to scavenge free radicals. This activity is crucial for protecting cells from oxidative stress, which can lead to various diseases including cancer and neurodegenerative disorders.

Role in Protein Synthesis

As a cysteine derivative, (H-Cys-OMe)₂·2HCl is utilized as a building block for peptide synthesis. The methyl groups on the cysteine side chains prevent unwanted disulfide bridge formation during initial synthesis steps. This allows researchers to study protein-protein interactions without the complications that arise from disulfide linkages.

Metal Ion Interaction

Studies have indicated that (H-Cys-OMe)₂·2HCl can form complexes with metal ions, which is essential for understanding its biological roles and therapeutic potential. These interactions can influence enzymatic activities and cellular signaling pathways.

Antioxidant Activity Assessment

In a study assessing the antioxidant capacity of (H-Cys-OMe)₂·2HCl, researchers demonstrated its effectiveness in reducing oxidative damage in cultured cells. The compound significantly decreased levels of reactive oxygen species (ROS) compared to untreated controls, highlighting its potential as an antioxidant agent .

Application in Cancer Research

Another study investigated the effects of (H-Cys-OMe)₂·2HCl on cancer cell lines. It was found that treatment with this compound led to enhanced apoptosis in HeLa cells through the modulation of the BRD4-c-Myc axis. This suggests that (H-Cys-OMe)₂·2HCl may serve as a promising candidate for cancer therapeutics by targeting specific cellular pathways .

Comparative Analysis with Related Compounds

| Compound Name | Structure/Functionality | Unique Features |

|---|---|---|

| Cysteine | Amino acid with a thiol group | Precursor for glutathione synthesis |

| N-Acetylcysteine | Acetylated form of cysteine | Known for mucolytic properties |

| Glutathione | Tripeptide composed of cysteine | Major antioxidant in cells |

| Homocysteine | Sulfur-containing amino acid | Associated with cardiovascular diseases |

(H-Cys-OMe)₂·2HCl stands out due to its specific methylation pattern and dual hydrochloride stabilization, which may enhance its solubility and reactivity compared to these related compounds.

Propriétés

IUPAC Name |

methyl (2S)-2-amino-3-[[(2S)-2-amino-3-methoxy-3-oxopropyl]disulfanyl]propanoate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O4S2.2ClH/c1-13-7(11)5(9)3-15-16-4-6(10)8(12)14-2;;/h5-6H,3-4,9-10H2,1-2H3;2*1H/t5-,6-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKWGUPFPCRKKMQ-BNTLRKBRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CSSCC(C(=O)OC)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CSSC[C@H](C(=O)OC)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32854-09-4 | |

| Record name | Dimethyl L-cystinate dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.587 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.